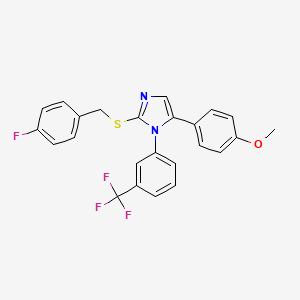

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

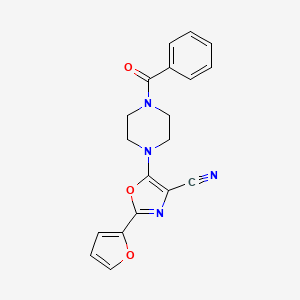

This compound is an imidazole derivative, which is a class of organic compounds that contain an imidazole ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole derivatives have a wide range of applications in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic aromatic ring. Attached to this ring would be a fluorobenzylthio group, a methoxyphenyl group, and a trifluoromethylphenyl group .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions. The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine, oxygen, and sulfur atoms would likely make the compound polar and potentially capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : Research has focused on developing synthesis techniques for imidazole derivatives, including the target compound, showcasing methods for obtaining these compounds with high purity. The synthesis often involves stepwise reactions that include cyclization, alkylation, and the incorporation of various substituents to achieve the desired structure (Banu et al., 2013); (Kundapur et al., 2012).

Crystal Structure Analysis : Studies have detailed the crystal packing and molecular structure of imidazole derivatives, highlighting intermolecular interactions such as C–H⋯O, C–H⋯N, and π–π stacking, which contribute to the formation of supramolecular networks (Banu et al., 2014).

Biological Activities

Antimicrobial and Antioxidant Activities : Some derivatives have been explored for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, compounds with specific substituents have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as significant ABTS and DPPH scavenging activities (Menteşe et al., 2015).

Antimicrobial Activity of Novel Derivatives : Novel imidazolone derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating potential against bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobial agents (Desai et al., 2021).

Photophysical and Electrochemical Properties

Corrosion Inhibition : Imidazole derivatives have been investigated as corrosion inhibitors for metals in acidic solutions, where derivatives with specific functional groups showed high efficiency. This application is critical for protecting industrial machinery and infrastructure (Prashanth et al., 2021).

Fluorophores and Photostability : Research into Y-shaped fluorophores with an imidazole core has revealed compounds that exhibit strong photostability and distinctive photophysical properties, such as varied emission maxima in different solvents, which could be useful in optical applications and material science (Doğru et al., 2015).

Material Science Applications

- Hyperbranched Poly(ether ketones) : The synthesis of hyperbranched poly(ether ketones) with imidazole derivatives introduces materials with unique properties, such as thermal stability and potential applications in high-performance polymers (Agarwal et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2OS/c1-31-21-11-7-17(8-12-21)22-14-29-23(32-15-16-5-9-19(25)10-6-16)30(22)20-4-2-3-18(13-20)24(26,27)28/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWIJLGYDSBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)

![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)

![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)

![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)

![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)

![Ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2636152.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2636154.png)

![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)